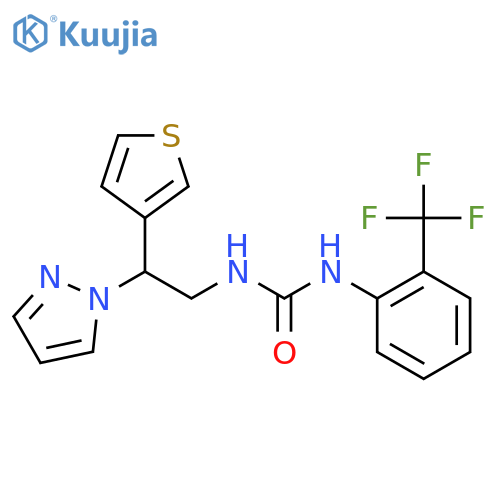Cas no 2034495-64-0 (3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-1-2-(trifluoromethyl)phenylurea)
3-2-(1H-ピラゾール-1-イル)-2-(チオフェン-3-イル)エチル-1-2-(トリフルオロメチル)フェニル尿素は、高度に特異的な構造を有する有機化合物です。ピラゾール環とチオフェン環の組み合わせにより、優れた分子安定性と反応性を示します。特に、トリフルオロメチル基の導入により、脂溶性の向上と代謝耐性が期待されます。この化合物は医薬品中間体や農薬開発における重要な骨格としての潜在性を有し、複雑な分子設計において柔軟な修飾が可能です。その特異的な電子特性は、標的タンパク質との選択的な相互作用に寄与し、生物活性化合物開発における有用性が注目されています。

2034495-64-0 structure
商品名:3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-1-2-(trifluoromethyl)phenylurea
CAS番号:2034495-64-0
MF:C17H15F3N4OS
メガワット:380.387412309647
CID:5336223
3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-1-2-(trifluoromethyl)phenylurea 化学的及び物理的性質
名前と識別子
-
- 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-(trifluoromethyl)phenyl)urea
- 1-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-3-[2-(trifluoromethyl)phenyl]urea
- 3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-1-2-(trifluoromethyl)phenylurea
-
- インチ: 1S/C17H15F3N4OS/c18-17(19,20)13-4-1-2-5-14(13)23-16(25)21-10-15(12-6-9-26-11-12)24-8-3-7-22-24/h1-9,11,15H,10H2,(H2,21,23,25)
- InChIKey: OYCVYWVNFCKGLP-UHFFFAOYSA-N
- ほほえんだ: S1C=CC(=C1)C(CNC(NC1C=CC=CC=1C(F)(F)F)=O)N1C=CC=N1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 479
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 87.2
3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-1-2-(trifluoromethyl)phenylurea 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F6519-8248-2μmol |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 2μmol |
$57.0 | 2023-09-08 | ||
| Life Chemicals | F6519-8248-2mg |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 2mg |
$59.0 | 2023-09-08 | ||
| Life Chemicals | F6519-8248-10μmol |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 10μmol |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6519-8248-1mg |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 1mg |
$54.0 | 2023-09-08 | ||
| Life Chemicals | F6519-8248-5mg |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 5mg |
$69.0 | 2023-09-08 | ||
| Life Chemicals | F6519-8248-40mg |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 40mg |
$140.0 | 2023-09-08 | ||
| Life Chemicals | F6519-8248-75mg |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 75mg |
$208.0 | 2023-09-08 | ||
| Life Chemicals | F6519-8248-4mg |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 4mg |
$66.0 | 2023-09-08 | ||
| Life Chemicals | F6519-8248-20mg |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 20mg |
$99.0 | 2023-09-08 | ||
| Life Chemicals | F6519-8248-15mg |
3-[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-1-[2-(trifluoromethyl)phenyl]urea |
2034495-64-0 | 15mg |
$89.0 | 2023-09-08 |
3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-1-2-(trifluoromethyl)phenylurea 関連文献
-
Ping Tong Food Funct., 2020,11, 628-639
-
Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191
2034495-64-0 (3-2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl-1-2-(trifluoromethyl)phenylurea) 関連製品
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 147011-81-2(N3,N5-Dimethyl-1H-pyrazole-3,5-dicarboxamide)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)
- 1805550-59-7(4-(Bromomethyl)-5-(difluoromethyl)-3-methyl-2-nitropyridine)
- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)
- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
